Glufanide disodium, also known as alpha-Glutamyltryptophan, is a small molecule drug classified as an immunomodulator and angiogenesis inhibitor. It was initially developed for therapeutic applications in conditions such as acquired immunodeficiency syndrome and Kaposi sarcoma. The compound has undergone multiple phases of clinical trials but has been discontinued in its highest phase of development.
Glufanide disodium is derived from the amino acids glutamic acid and tryptophan. It is classified under small molecule drugs, specifically targeting immunomodulation and angiogenesis inhibition. The molecular formula for Glufanide disodium is C16H19N3NaO5, with a CAS registry number of 237068-57-4, indicating its unique identification in chemical databases.
The synthesis of Glufanide disodium involves the coupling of glutamic acid derivatives with tryptophan. A notable method includes the formation of an L-glutamic acid derivative through a series of reactions that typically yield high crystallization rates, exceeding 85% in yield .
These methods emphasize the importance of precise temperature control and reaction time to maximize yield and purity.
The molecular structure of Glufanide disodium can be represented by its chemical formula C16H19N3NaO5. The compound features a complex arrangement involving a glutamic acid backbone with tryptophan moieties attached, contributing to its biological activity. The InChIKey for Glufanide disodium is UOKXDTZUCQYLHK-JZKFLRDJSA-N, which can be used for database searches to find more detailed structural information.
The primary chemical reactions involved in the synthesis of Glufanide disodium include:
These reactions highlight the complexity involved in synthesizing biologically active compounds and underscore the importance of purification in achieving high-quality results.
Glufanide disodium acts primarily as an immunomodulator and angiogenesis inhibitor. Its mechanism involves:
The detailed mechanism remains an area of ongoing research, focusing on elucidating how these actions translate into clinical efficacy against specific diseases.
Glufanide disodium exhibits several notable physical and chemical properties:
These properties are essential for understanding how Glufanide disodium behaves in biological systems and its potential formulation into pharmaceuticals.
Glufanide disodium has been investigated primarily for its potential applications in treating conditions associated with immune dysfunction and abnormal angiogenesis. Its most notable applications include:
While it has been discontinued in clinical development phases, ongoing research may uncover new therapeutic avenues or formulations that leverage its unique properties.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3